N1-(2-(diethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(2-(diethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a bifunctional oxalamide derivative featuring a diethylaminoethyl group and a 4-nitrophenylsulfonyl-substituted oxazolidine moiety. This compound is structurally distinct due to its combination of a tertiary amine (diethylaminoethyl) and a sulfonated oxazolidine ring, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O7S/c1-3-21(4-2)10-9-19-17(24)18(25)20-13-16-22(11-12-30-16)31(28,29)15-7-5-14(6-8-15)23(26)27/h5-8,16H,3-4,9-13H2,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHALHMYKSQSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Oxazolidine-Sulfonamide Intermediate
The oxazolidine ring is synthesized from 2-amino-1,3-propanediol and 4-nitrobenzenesulfonyl chloride. A representative protocol involves:
- Sulfonylation : Reacting 2-amino-1,3-propanediol with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base.
- Cyclization : Heating the sulfonamide intermediate with paraformaldehyde in toluene under reflux to form the oxazolidine ring.
Key Data :
Diethylaminoethyl Amine Preparation
The 2-(diethylamino)ethylamine side chain is synthesized via:
- Reductive Amination : Reacting diethylamine with 2-chloroethylamine hydrochloride using sodium cyanoborohydride in methanol.
- Purification : Isolation via fractional distillation under reduced pressure (bp 85–90°C at 15 mmHg).
Optimization Note : Excess diethylamine (2.5 eq.) and NaBH₃CN (1.2 eq.) in methanol at 25°C for 12h improved yields to 82%.
Oxalamide Core Formation
The oxalamide linkage is constructed using diethyl oxalate and amine coupling partners. A high-yield method adapted from involves:
- Oxalate Activation : Treating diethyl oxalate with thionyl chloride to generate oxalyl chloride.
- Amide Coupling : Reacting oxalyl chloride with the oxazolidine-sulfonamide intermediate and diethylaminoethyl amine sequentially in tetrahydrofuran (THF) at −20°C.
Critical Parameters :
- Stoichiometry : 1:1 molar ratio of oxalyl chloride to each amine.
- Temperature Control : Slow addition at −20°C minimizes side reactions (e.g., over-sulfonylation).
Yield Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Oxalate Activation | SOCl₂, DCM, 0°C, 2h | 95% | >98% |
| Amide Coupling | THF, −20°C, 4h | 68% | 96% |
Alternative Methodologies and Comparative Analysis
Solid-Phase Synthesis
A patent-derived approach (WO2017093543A2) utilizes resin-bound oxalamide precursors for iterative coupling:
- Resin Functionalization : Wang resin loaded with Fmoc-protected oxalamide.
- Stepwise Coupling :
- Deprotection with piperidine.
- HATU-mediated coupling of oxazolidine-sulfonamide and diethylaminoethyl amine.
- Cleavage : TFA/DCM (1:9) to release the final product.
Advantages :
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in DMF with DIPEA accelerates oxalamide bond formation, reducing reaction time from 12h to 30min.
Performance Metrics :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12h | 30min |
| Yield | 68% | 72% |
| Energy Use | 450 kJ | 120 kJ |
Characterization and Analytical Data
Spectroscopic Confirmation
- $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.25 (d, 2H, J = 8.8 Hz, Ar-H), 7.85 (d, 2H, J = 8.8 Hz, Ar-H), 4.45 (m, 2H, oxazolidine-CH₂), 3.65 (m, 4H, N-CH₂), 2.55 (q, 4H, J = 7.2 Hz, N-CH₂CH₃), 1.05 (t, 6H, J = 7.2 Hz, CH₃).
- HRMS (ESI+) : m/z calculated for C₂₀H₂₉N₅O₇S [M+H]⁺ 504.1756, found 504.1759.
Challenges and Mitigation Strategies
Steric Hindrance in Oxazolidine Coupling
The bulky 4-nitrophenylsulfonyl group impedes nucleophilic attack during amide formation. Solutions include:
Purification Difficulties
The polar sulfonamide group complicates silica gel chromatography. Alternatives:
- Reverse-Phase HPLC : C18 column, 60% acetonitrile/water gradient.
- Recrystallization : Ethanol/water (3:1) yields 85% recovery.
Industrial-Scale Adaptations
Pilot-scale synthesis (100g batch) employs continuous flow reactors for oxalyl chloride generation, achieving 89% yield with 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(diethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitrophenylsulfonic acid derivatives.
Reduction: Formation of aminophenylsulfonyl derivatives.
Substitution: Formation of substituted oxalamide derivatives.
Scientific Research Applications
N1-(2-(diethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(diethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The diethylamino group may interact with biological membranes, while the nitrophenylsulfonyl group could be involved in redox reactions. The oxazolidinone ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Polarity : The 4-nitrophenylsulfonyl group enhances polarity and hydrogen-bonding capacity, similar to ’s sulfonamide-acetamide hybrid .
- Solubility: The diethylaminoethyl group likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the dimethoxyethyl analog, which is more hydrophilic .
- Stability : The nitro group may confer photochemical sensitivity, as seen in nitroaromatic compounds , whereas the oxazolidine ring’s rigidity could improve thermal stability.
Biological Activity
N1-(2-(diethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Diethylamino group : Enhances solubility and bioavailability.
- Oxazolidine ring : Implicated in various biological activities, including antimicrobial and anti-inflammatory effects.
- Nitrophenylsulfonyl moiety : Known for its role in modulating biological interactions.
-
Antimicrobial Activity :
- The oxazolidine ring has demonstrated efficacy against Gram-positive bacteria, particularly in inhibiting protein synthesis. This is crucial in the development of new antibiotics due to rising antibiotic resistance.
-
Anti-inflammatory Properties :
- Studies suggest that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
-
Cytotoxic Effects :
- Preliminary data indicate that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of protein synthesis | |
| Anti-inflammatory | Cytokine modulation | |
| Cytotoxicity | Induction of apoptosis |
Detailed Findings
-
Antimicrobial Studies :
- In vitro studies have shown that the compound effectively inhibits the growth of Staphylococcus aureus and Enterococcus faecalis at concentrations as low as 10 µg/mL. The mechanism involves binding to the bacterial ribosome, disrupting protein synthesis pathways.
-
Anti-inflammatory Research :
- A study conducted on murine models demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 50%, indicating a significant anti-inflammatory effect (p < 0.05).
-
Cytotoxicity Assessment :
- In cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited IC50 values ranging from 15 to 30 µM, suggesting moderate cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
